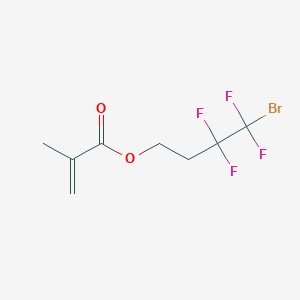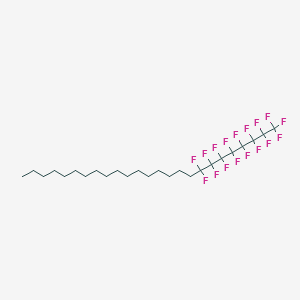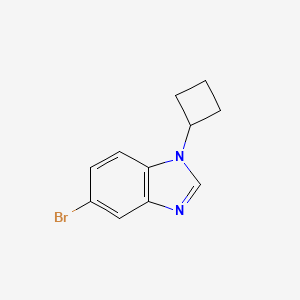
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-1,3-benzodiazole.
Cyclobutylation: The introduction of the cyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-bromo-1H-1,3-benzodiazole with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
化学反应分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzodiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cycloaddition Reactions: The cyclobutyl group may engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring, potentially leading to dihydrobenzodiazoles.
科学研究应用
Chemistry
In chemistry, 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The benzodiazole ring system is known for its biological activity, and modifications at the 5-position and 1-position can lead to compounds with diverse biological properties.
Medicine
Medicinally, derivatives of this compound may exhibit activity against various diseases. Research into its analogs could lead to the development of new therapeutic agents, particularly in the areas of oncology and neurology.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure allows for the tuning of electronic properties, making it suitable for applications in electronics and photonics.
作用机制
The mechanism of action of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-1H-1,3-benzodiazole: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
1-Cyclobutyl-1H-1,3-benzodiazole: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
5-Chloro-1-cyclobutyl-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination can lead to distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC 名称 |
5-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2 |
InChI 键 |
GERNMXFVMFIXSQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



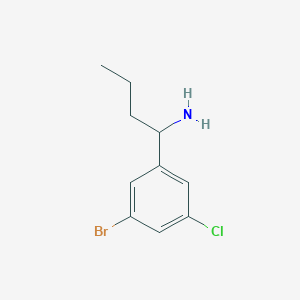
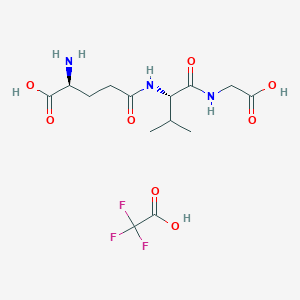

![2-Hydroxy-3-(3-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12081292.png)


![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)
